3-sec-Butoxy-9H-beta-carboline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-sec-Butoxy-9H-beta-carboline is a synthetic derivative of the beta-carboline family, which are heterocyclic compounds containing an indole structure fused with a pyridine ring. Beta-carbolines are known for their diverse biological activities and are found in various natural sources, including plants, marine organisms, and mammals .
Vorbereitungsmethoden
The synthesis of 3-sec-Butoxy-9H-beta-carboline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate indole and pyridine derivatives.
Cyclization: The indole and pyridine derivatives undergo cyclization to form the beta-carboline core structure.
Substitution: The sec-butoxy group is introduced through a substitution reaction, typically using sec-butyl alcohol and a suitable catalyst.
Industrial production methods for beta-carbolines often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .
Analyse Chemischer Reaktionen
3-sec-Butoxy-9H-beta-carboline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .
Wissenschaftliche Forschungsanwendungen
3-sec-Butoxy-9H-beta-carboline has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-sec-Butoxy-9H-beta-carboline involves its interaction with specific molecular targets and pathways. It is known to interact with the gamma-aminobutyric acid (GABA) receptor, which plays a crucial role in mediating neuronal inhibition in the brain . By binding to the GABA receptor, the compound can modulate the receptor’s activity, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
3-sec-Butoxy-9H-beta-carboline can be compared with other beta-carboline derivatives, such as harmane, harmine, and harmaline. These compounds share a similar core structure but differ in their substituents and biological activities . For example:
Harmane: Known for its sedative and antidepressant effects.
Harmine: Exhibits anticancer and antiviral activities.
Harmaline: Used for its hallucinogenic properties and potential therapeutic effects.
The uniqueness of this compound lies in its specific sec-butoxy substituent, which imparts distinct chemical and biological properties compared to other beta-carboline derivatives .
Eigenschaften
Molekularformel |
C15H16N2O |
---|---|
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
3-butan-2-yloxy-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C15H16N2O/c1-3-10(2)18-15-8-12-11-6-4-5-7-13(11)17-14(12)9-16-15/h4-10,17H,3H2,1-2H3 |
InChI-Schlüssel |
JKWXAXMOLXCXJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC1=NC=C2C(=C1)C3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.